molecular formula C7H10BNO2 B13453352 (2-Amino-4-methylphenyl)boronic acid

(2-Amino-4-methylphenyl)boronic acid

Cat. No.: B13453352
M. Wt: 150.97 g/mol
InChI Key: OBKFYMDHRFVVQC-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an amino group and a methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)boronic acid typically involves the reaction of 2-amino-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield. The use of protective groups, such as pinacol esters, can also be employed to stabilize the boronic acid during synthesis and storage .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(2-amino-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3

InChI Key

OBKFYMDHRFVVQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C)N)(O)O

Origin of Product

United States

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